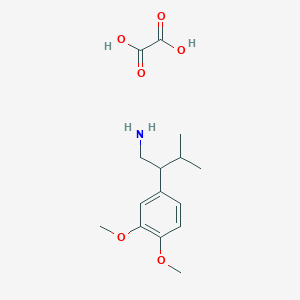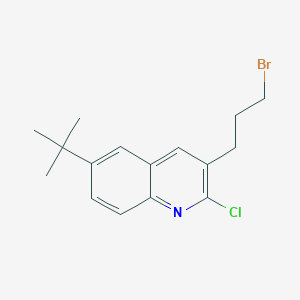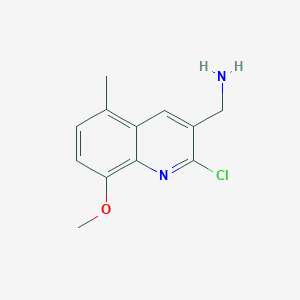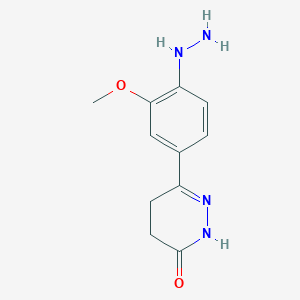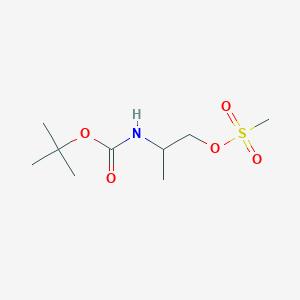
2-tert-Butoxycarbonylaminopropyl methanesulfonate
Übersicht
Beschreibung
2-tert-Butoxycarbonylaminopropyl methanesulfonate is an organic compound with the molecular formula C9H19NO5S. It is commonly used in organic synthesis, particularly in the preparation of various intermediates and active pharmaceutical ingredients. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis to protect amino groups from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxycarbonylaminopropyl methanesulfonate typically involves the reaction of tert-butyl (2-hydroxy-1-methylethyl)carbamate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and prevent side reactions. The general reaction scheme is as follows:
- Dissolve tert-butyl (2-hydroxy-1-methylethyl)carbamate in THF.
- Add triethylamine and 4-dimethylaminopyridine (DMAP) as a catalyst.
- Slowly add methanesulfonyl chloride dropwise while maintaining the reaction mixture at low temperature (0°C to room temperature).
- Stir the reaction mixture for several hours until completion.
- Quench the reaction with an aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent like ethyl acetate and purify by standard methods such as column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor technology. This approach offers several advantages, including improved reaction control, higher yields, and enhanced safety due to the small reaction volumes .
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butoxycarbonylaminopropyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Deprotection: The primary amine is obtained after removal of the Boc group.
Wissenschaftliche Forschungsanwendungen
2-tert-Butoxycarbonylaminopropyl methanesulfonate is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Peptide Synthesis: The Boc group is commonly used to protect amino groups during peptide synthesis, allowing for selective deprotection and coupling reactions.
Medicinal Chemistry: Used in the development of drug candidates and active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of 2-tert-Butoxycarbonylaminopropyl methanesulfonate primarily involves its role as a protecting group and a leaving group in organic synthesis. The Boc group protects the amino group from unwanted reactions, while the methanesulfonate group facilitates nucleophilic substitution reactions by acting as a good leaving group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (2-hydroxy-1-methylethyl)carbamate: A precursor in the synthesis of 2-tert-Butoxycarbonylaminopropyl methanesulfonate.
Methanesulfonyl Chloride: A reagent used in the synthesis of methanesulfonate esters.
N-Boc-amino acids: Compounds that also contain the Boc protecting group and are used in peptide synthesis.
Uniqueness
This compound is unique due to its dual functionality, combining the protective Boc group with the reactive methanesulfonate group. This makes it a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO5S/c1-7(6-14-16(5,12)13)10-8(11)15-9(2,3)4/h7H,6H2,1-5H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKBUJQLMRHSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COS(=O)(=O)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
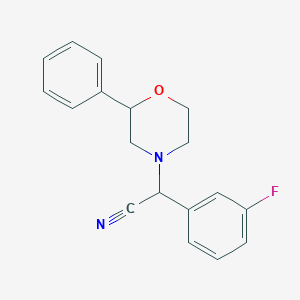
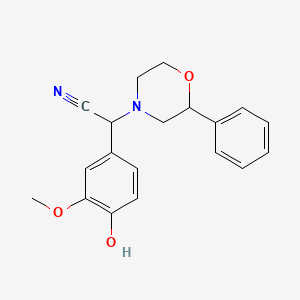

![2-[4-(Diethylamino)phenyl]-2-(2-methylmorpholin-4-yl)acetonitrile](/img/structure/B7849852.png)
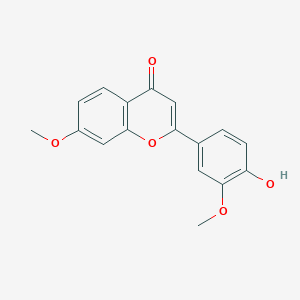
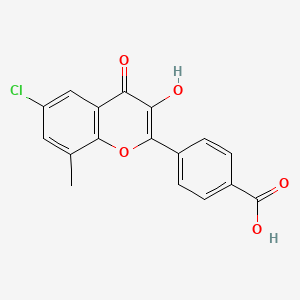
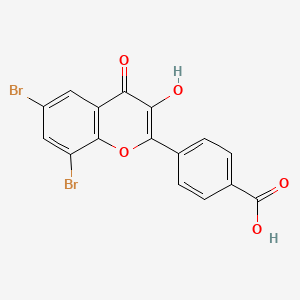
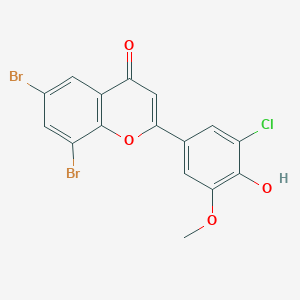
![1-(1H-1,2,4-triazol-5-ylsulfanyl)-3,4-dihydropyrido[1,2-b]isoindole-2,6-dione](/img/structure/B7849882.png)
